4-Iodo-2-methylbenzothiazole

説明

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Iodo-2-methylbenzothiazole, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide . These synthetic approaches have been developed over the years, and they continue to evolve, offering more efficient and environmentally friendly methods .科学的研究の応用

Synthesis of Iodo-Substituted Dyes

4-Iodo-2-methylbenzothiazole is used in the synthesis of iodo-substituted dyes. The synthetic route to iodine-containing thiacarbo-cyanine dyes includes the preparation of iodo-substituted benzothiazoles . The introduction of iodine atoms into the dye molecules leads to a red shift of the absorption maximum .

Photosensitive Compositions

Dyes based on benzothiazolium salts, including styryls, are used as sensitizers in photosensitive compositions . These dyes are of particular interest due to their potential use in photodynamic therapy (PDT) as photogenerators of singlet oxygen .

Biochemistry

In biochemistry, these dyes are used as reporter compounds associated with DNA nucleotides . This application is crucial for various biological and medical research.

Photodynamic Therapy

Cationic benzothiazole dyes are being studied for use in photodynamic therapy (PDT) as photogenerators of singlet oxygen . The introduction of iodine atoms into the dye sensitizer molecule increases the efficiency of photogeneration of singlet oxygen .

Protein Binding

A method has been developed for the synthesis of some squarylium cyanine dyes with benzothiazole cationic heterocycles for binding to proteins such as bovine and human serum albumins . This has potential applications in the field of biochemistry and medical diagnostics.

Drug Design

Benzothiazoles, including 2-amino and 2-mercapto substituted benzothiazoles, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .

将来の方向性

The future of benzothiazole research is promising, with recent advances in green chemistry leading to more efficient and environmentally friendly synthesis methods . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they will continue to be a focus of medicinal chemistry research .

作用機序

Target of Action

Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis

Mode of Action

Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.

Biochemical Pathways

It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that 4-Iodo-2-methylbenzothiazole might influence pathways related to apoptosis.

Pharmacokinetics

These properties are critical for the bioavailability and efficacy of a drug

Result of Action

If 4-iodo-2-methylbenzothiazole acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound

特性

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

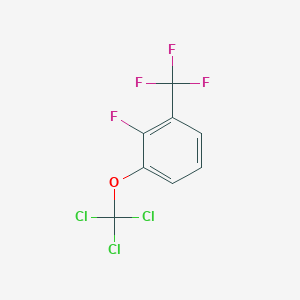

![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)

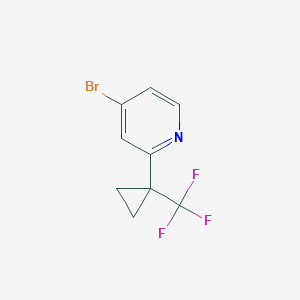

![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)

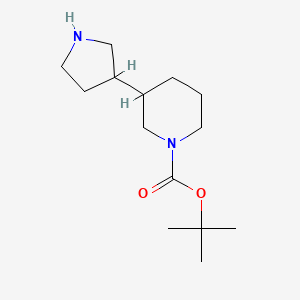

![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

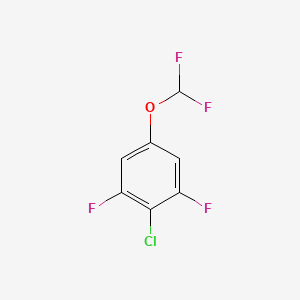

![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)